

Technical Support Center: Characterization of ADCs by Mass Spectrometry

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Compound of Interest

Compound Name: *Boc-aminooxy-ethyl-SS-propanol*

Cat. No.: *B606308*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the characterization of antibody-drug conjugates (ADCs) by mass spectrometry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Intact Mass Analysis

Q1: Why do my cysteine-conjugated ADC subunits dissociate under standard reverse-phase LC-MS conditions?

A1: Standard reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS) methods often use denaturing mobile phases containing organic solvents like acetonitrile and acidic modifiers such as trifluoroacetic acid (TFA).[1] These conditions can break the non-covalent interactions holding the light and heavy chains of cysteine-conjugated ADCs together, especially when interchain disulfide bonds have been reduced for conjugation.[1] This leads to the detection of dissociated subunits instead of the intact ADC.

Troubleshooting:

- Utilize Native Mass Spectrometry: Employ non-denaturing mass spectrometry (native MS) conditions.[1][2] This involves using a mobile phase with a physiological pH and no organic

solvent, such as 20 mM ammonium acetate.[1] Size-exclusion chromatography (SEC) is often coupled with native MS for online buffer exchange and separation.[2]

- Optimize LC Method: If RP-LC-MS must be used, carefully optimize the mobile phase composition and temperature. Lowering the organic solvent concentration or using a less harsh acid like formic acid might reduce dissociation, although native MS is the preferred approach for these ADCs.[3]

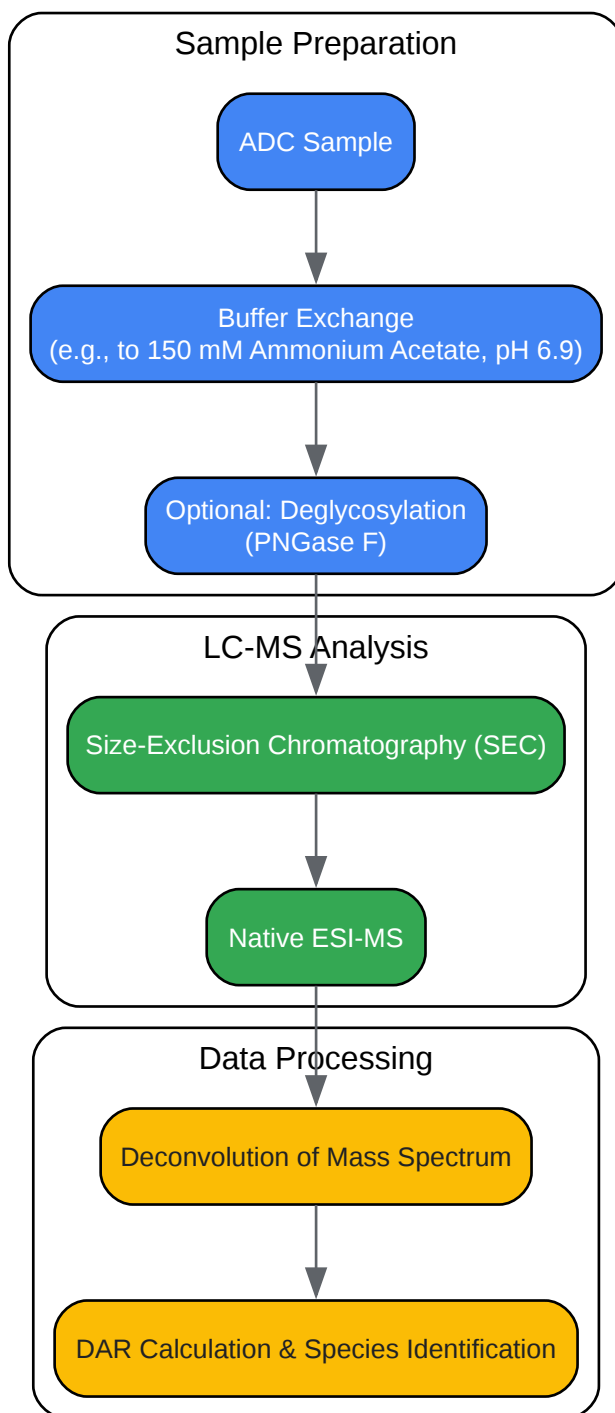
Q2: I'm observing unexpected mass shifts and fragmentation of my linker-payload during intact mass analysis. What could be the cause?

A2: This is likely due to in-source fragmentation or instability of the linker-payload moiety under the electrospray ionization (ESI) conditions.[1] Surface-exposed linker-payloads are particularly susceptible to fragmentation.[1] Additionally, acid-labile linkers can be cleaved if the mobile phase pH is too low.[1]

Troubleshooting:

- Optimize ESI Source Parameters: Reduce the cone voltage (also known as fragmentor voltage) to minimize in-source fragmentation.[1] Optimization of other source parameters like gas pressures and ion transfer settings can also help preserve the intact linker-payload.[1]
- Adjust Mobile Phase pH: For ADCs with acid-labile linkers (e.g., those containing calicheamicin), increasing the mobile phase pH can prevent cleavage.[1] For example, switching from 0.1% TFA to 0.1% formic acid can be beneficial.[1]
- Deglycosylation: To simplify the mass spectrum and reduce complexity from glycosylation heterogeneity, consider deglycosylating the ADC prior to analysis using an enzyme like PNGase F.[4]

Workflow for Intact ADC Analysis under Native Conditions



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Workflow for intact ADC analysis using native mass spectrometry.

Peptide Mapping

Q3: My peptide map of a maleimide-conjugated ADC shows unexpected peaks with a mass increase of +18 Da. What are these?

A3: These peaks are likely artifacts from the maleimide ring opening due to high pH conditions during sample preparation, particularly during enzymatic digestion. This hydrolysis adds a water molecule, resulting in an 18 Da mass increase.

Troubleshooting:

- **Control pH during Digestion:** Lower the pH of the buffer used for enzymatic digestion. For instance, reducing the pH from 8.2 to 7.5 can minimize the formation of the maleimide ring-opened species.
- **Optimize Digestion Protocol:** While lowering the pH, ensure that the enzyme used for digestion (e.g., Trypsin, Lys-C) remains sufficiently active for complete digestion. You may need to adjust incubation time or enzyme-to-protein ratio.

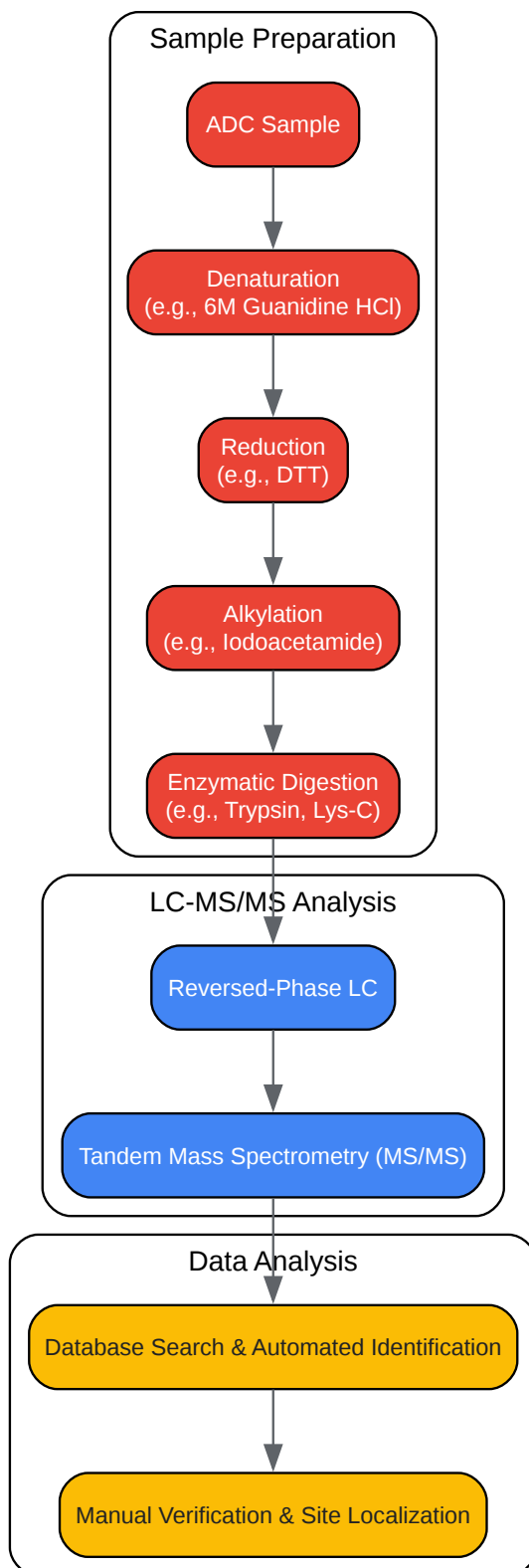
Q4: I'm having trouble identifying drug-conjugated peptides in my peptide map. The MS/MS fragmentation is poor.

A4: The hydrophobic nature of many drug-linker moieties can lead to poor ionization and fragmentation of the conjugated peptides.^[5] This can make it difficult to obtain high-quality MS/MS spectra for confident identification.

Troubleshooting:

- **Use a Drug Deconjugation Strategy:** For ADCs with cleavable linkers, a drug deconjugation step prior to MS/MS analysis can be employed. This removes the hydrophobic drug, improving the fragmentation of the peptide backbone.^[5]
- **Optimize Fragmentation Energy:** Adjust the collision energy (e.g., HCD normalized collision energy) to find the optimal setting for fragmenting the conjugated peptides.
- **Manual Data Analysis:** In addition to automated database searching, manually inspect the MS/MS spectra for characteristic fragment ions of the linker-payload, which can aid in identifying conjugated peptides.^[6]

General Workflow for ADC Peptide Mapping

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